2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-7-1-3-8(4-2-7)10-11-6-12-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
InChI Key |
FVXANLYDJLONRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution via Thiourea Intermediate
The most widely documented method involves the desulfurization of 1,3-diarylthioureas to form intermediary carbodiimides, followed by cyclization with acyl hydrazides. This two-step process, adapted from studies on analogous triazole derivatives, proceeds as follows:
Thiourea Preparation :
4-Aminophenylacetic acid reacts with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in anhydrous dichloromethane or acetonitrile to form the corresponding 1,3-diarylthiourea.Desulfurization and Cyclization :
The thiourea undergoes desulfurization using mercury(II) acetate (Hg(OAc)₂) as a thiophile, generating a reactive carbodiimide intermediate. Subsequent treatment with formylhydrazide or acetylhydrazide initiates a tandem addition-dehydration sequence, culminating in triazole ring formation (Figure 1).
Critical Reaction Parameters :
- Solvent : Ethanol or water facilitates optimal solubility and reaction kinetics.
- Temperature : Heating at 60–80°C accelerates cyclization while minimizing side reactions.
- Stoichiometry : A 1:1.05 molar ratio of carbodiimide to acyl hydrazide ensures complete conversion.
Table 1: Optimization of Reaction Conditions for Triazole Formation
| Parameter | Optimal Value | Yield (%) | Side Products Identified |
|---|---|---|---|
| Thiophile | Hg(OAc)₂ | 91 | Ureas (≤5%) |
| Acyl Hydrazide | Formylhydrazide | 85 | Unreacted carbodiimide |
| Reaction Time | 2 hours | 89 | Oxidized derivatives |
| Temperature | 60°C | 91 | Polymerization byproducts |
Alternative Thiophiles and Their Efficacy
While Hg(OAc)₂ remains the thiophile of choice due to its high desulfurization efficiency, alternatives such as Mukaiyama reagent (N-methyl-2-chloropyridinium iodide) have been explored for reduced toxicity. However, these substitutes yield significantly lower triazole concentrations (15–20%) under identical conditions.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern industrial protocols employ continuous flow reactors to enhance throughput and reduce Hg(OAc)₂ usage. Key advantages include:
- Improved Heat Transfer : Enables precise temperature control during exothermic cyclization.
- Reduced Residence Time : Minimizes decomposition of acid-sensitive intermediates.
- Catalyst Recycling : Integration with immobilized thiophiles lowers production costs.
Substituent Effects on Reaction Efficiency
The electronic nature of aryl substituents profoundly influences reaction kinetics and product distribution:
Table 2: Impact of Aryl Substituents on Triazole Yield
| Substituent (R) | Electron Effect | Yield (%) | Major Byproduct |
|---|---|---|---|
| -NO₂ | Withdrawing | 65 | Nitroarenes |
| -OCH₃ | Donating | 82 | Methoxylated ureas |
| -Cl | Withdrawing | 71 | Chlorinated carbodiimides |
| -H | Neutral | 91 | None |
Key Observations :
Mechanistic Insights and Side Reactions
Proposed Reaction Pathway
- Desulfurization : Hg(OAc)₂ abstracts sulfur from the thiourea, generating a carbodiimide and HgS precipitate.
- Nucleophilic Attack : The acyl hydrazide attacks the electrophilic carbodiimide, forming a tetrahedral intermediate.
- Dehydration : Acid-catalyzed (e.g., p-toluenesulfonic acid) elimination of water yields the triazole core.
Competing Pathways
- Urea Formation : Predominates in 1,3-dialkylthioureas due to rapid carbodiimide-acetate coupling.
- Oxidation : Trace oxygen converts triazoles to N-oxides, necessitating inert atmospheres.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (200–400 mesh) with ethyl acetate/hexane (3:7) eluent resolves triazole products from ureas.
- HPLC-Prep : C18 columns achieve >99% purity for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its ability to interact with biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and chemical behavior of 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid is highly dependent on substituents at the triazole and phenyl rings. Below is a comparative analysis with structurally related compounds:
Pharmacological Activity Trends
- Antiradical Activity: Derivatives with thiophene-2-ylmethyl substituents (e.g., 2-((5-(thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid) show superior radical-scavenging activity compared to phenyl-substituted analogues. Salt formation (e.g., Na⁺, K⁺) often reduces activity due to carboxylate group deprotonation .
- Enzyme Inhibition : Compounds with bulky aromatic substituents (e.g., 4-methoxyphenyl) exhibit selective inhibition of leukotriene biosynthesis, as seen in compound 6u (IC₅₀ = 0.8 µM) .
- Solubility and Bioavailability : Introduction of polar groups (e.g., hydroxy, methoxy) or salt formation enhances aqueous solubility. For example, potassium salts of 2-(5-(hydroxybenzyl)-4-R-triazol-3-ylthio)acetic acids achieve >90% solubility in pH 7.4 buffer .
Q & A
Q. What are the established synthetic routes for 2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid?
The compound is synthesized by reacting 5-substituted-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium under controlled heating. For example, 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones react with monochloroacetic acid in equimolar ratios with sodium hydroxide to form the corresponding thioacetic acids. Subsequent recrystallization ensures purity .
Q. How is the structure and purity of this compound confirmed experimentally?
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited solubility in water. Melting points typically range between 180–220°C, depending on substituents. Stability studies under varying pH and temperature conditions are recommended to optimize storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Design of Experiments (DOE) evaluates variables like temperature (80–120°C), reaction time (4–12 hours), and molar ratios of reactants.
- Microwave-assisted synthesis (e.g., 100 W, 60°C, 30 minutes) enhances reaction efficiency for analogous triazole derivatives, reducing side-product formation .
Q. What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity?
- Synthesize derivatives with varying substituents (e.g., methoxy, hydroxy, or alkyl groups) at the 4-position of the triazole ring.
- Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar diffusion or microdilution assays.
- Statistical QSAR models correlate substituent electronic/hydrophobic parameters with activity. For example, 3,4-dimethoxyphenyl groups enhance antifungal potency .
Q. How can computational methods predict biological target interactions?
- Molecular docking (AutoDock, Schrödinger) models binding to targets like fungal CYP51 or bacterial dihydrofolate reductase.
- Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and binding affinity. For example, triazole-thioether derivatives show strong interactions with fungal lanosterol 14α-demethylase .
Q. How to resolve contradictions in reported pharmacological data?
- Cross-validation using multiple assays (e.g., broth microdilution vs. time-kill assays) to confirm MIC values.
- Purity reassessment : HPLC-DAD analysis detects impurities that may skew activity results. For example, sodium/potassium salts of related acids show varying solubility and bioactivity .
Q. What analytical techniques characterize metal complexation for catalytic or therapeutic applications?
- UV-Vis spectroscopy monitors ligand-to-metal charge transfer (e.g., Cu²⁺ or Zn²⁺ complexes at 300–400 nm).
- Magnetic susceptibility measurements assess paramagnetic behavior in Fe³⁺ complexes.
- X-ray crystallography resolves coordination geometry (e.g., octahedral vs. tetrahedral) .
Q. How to design pharmacokinetic studies for in vivo applications?
- In vitro metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration.
- Bioavailability : Administer orally or intravenously in rodent models and quantify plasma levels via HPLC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
